molecular formula C14H9F14NO3 B1456052 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine CAS No. 1309602-69-4

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine

Cat. No.: B1456052
CAS No.: 1309602-69-4
M. Wt: 505.2 g/mol
InChI Key: CGBGNILEDAAKPL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.

Scientific Research Applications

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the development of advanced materials and coatings due to its high stability and reactivity

Future Directions

The future directions for research on “3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound .

Mechanism of Action

Target of Action

It is known that this compound is a photocatalyst , which suggests that its targets could be a variety of chemical reactions that are influenced by light.

Mode of Action

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine acts as a photocatalyst, facilitating chemical reactions upon exposure to light . Specifically, it has been reported to facilitate the decarboxylative arylation of α amino acids using visible light . This suggests that the compound may interact with its targets by absorbing light and using the energy to drive chemical reactions.

Biochemical Pathways

Given its role as a photocatalyst in the decarboxylative arylation of α amino acids , it can be inferred that it may influence pathways involving these amino acids.

Result of Action

As a photocatalyst, it is known to facilitate the decarboxylative arylation of α amino acids . This suggests that it may influence the structure of these amino acids at a molecular level, potentially affecting their function within cells.

Action Environment

The action of this compound as a photocatalyst is dependent on the presence of light Therefore, environmental factors such as light intensity and wavelength could influence the compound’s action, efficacy, and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine typically involves the reaction of 3,5-difluoropyridine with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,2,3,3-tetrafluoropropoxy)pyridine: Similar structure but lacks the difluoro groups.

    3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)benzene: Similar fluorinated structure but with a benzene ring instead of pyridine

Uniqueness

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is unique due to the combination of its fluorinated pyridine core and multiple tetrafluoropropoxy groups. This unique structure imparts high stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

3,5-difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F14NO3/c15-4-6(30-1-12(23,24)9(17)18)5(16)8(32-3-14(27,28)11(21)22)29-7(4)31-2-13(25,26)10(19)20/h9-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGNILEDAAKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=NC(=C1F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F14NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.